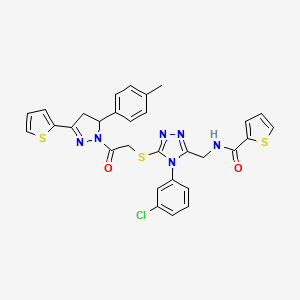

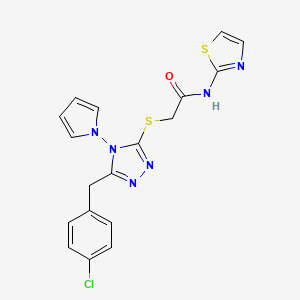

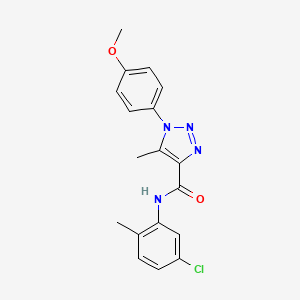

![molecular formula C10H10N2O6 B2926105 1,5-dimethoxy-2-nitro-3-[(E)-2-nitrovinyl]benzene CAS No. 1269920-28-6](/img/structure/B2926105.png)

1,5-dimethoxy-2-nitro-3-[(E)-2-nitrovinyl]benzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,5-Dimethoxy-2-nitro-3-[(E)-2-nitrovinyl]benzene is a chemical compound with the molecular formula C10H10N2O6 . It is also known by other names such as 1,5-dimethoxy-2-nitro-3-[(E)-2-nitro-vinyl]-benzene .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with two methoxy groups, two nitro groups, and a vinyl group . The average mass of this compound is 254.196 Da .Physical and Chemical Properties Analysis

The physical and chemical properties such as melting point, boiling point, density, and refractive index of this compound are not available in the current resources .Scientific Research Applications

Antiferromagnetic Exchange Interaction

A study on 2,4-Dimethoxy-1,3,5-benzenetriyltris(N-tert-butyl nitroxide) examined the antiferromagnetic exchange interaction among spins placed in a triangular configuration, highlighting its potential for exploring quantum magnetic properties in materials science (Fujita et al., 1996).

Nutraceutical Potential

Research on 1,3-dimethoxy-5-(4-((4-nitrobenzyl)oxy)styryl)benzene, a stilbene derivative, explored its potential as a nutraceutical, emphasizing the importance of structural analysis for developing health-related applications (Madan Kumar et al., 2018).

Molecular Electronic Devices

A molecular electronic device incorporating a nitroamine redox center demonstrated significant on-off ratios and negative differential resistance, showcasing the utility of such compounds in developing advanced electronic components (Chen et al., 1999).

Coordination Polymers

The effect of substituent groups on the structures of coordination polymers was studied, indicating the role of similar compounds in tuning the properties of metal-organic frameworks for various applications, including catalysis and gas storage (Guo et al., 2013).

Overcharge Protection in Lithium-Ion Batteries

Compounds such as 1,2-Dimethoxy-4-nitro-benzene have been applied as overcharge protection additives in lithium-ion batteries, highlighting the role of nitro-substituted benzene derivatives in enhancing battery safety and longevity (Ren Chun, 2012).

Properties

IUPAC Name |

1,5-dimethoxy-2-nitro-3-[(E)-2-nitroethenyl]benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O6/c1-17-8-5-7(3-4-11(13)14)10(12(15)16)9(6-8)18-2/h3-6H,1-2H3/b4-3+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDVTWFLAQMFUKQ-ONEGZZNKSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)OC)[N+](=O)[O-])C=C[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C(=C1)OC)[N+](=O)[O-])/C=C/[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

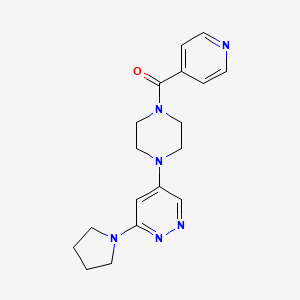

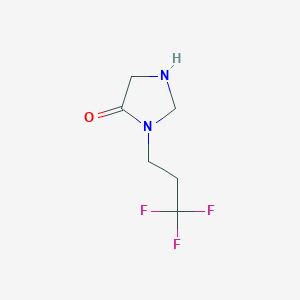

![Tert-butyl 2-(4-fluorophenyl)-2-[[2-[methyl(prop-2-enoyl)amino]acetyl]amino]acetate](/img/structure/B2926026.png)

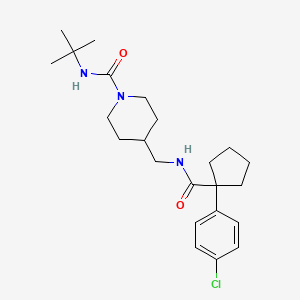

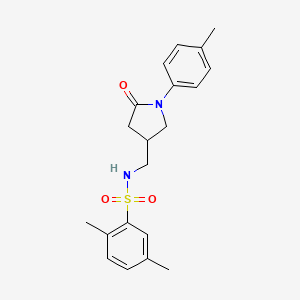

![methyl 4-({[5-oxo-1-[4-(trifluoromethoxy)phenyl]-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)benzenecarboxylate](/img/structure/B2926027.png)

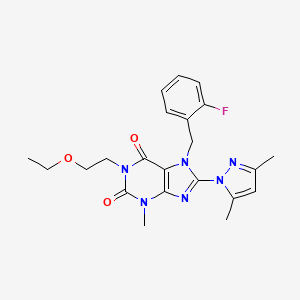

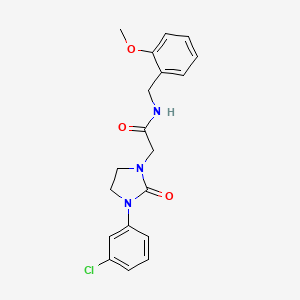

![2-[(4-Methylphenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate](/img/structure/B2926030.png)

![(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(4-methylpiperazin-1-yl)methanone](/img/structure/B2926034.png)